molecular formula C12H12FN B1335527 1-(2-Fluorophenyl)-2,5-dimethylpyrrole CAS No. 146135-20-8

1-(2-Fluorophenyl)-2,5-dimethylpyrrole

Cat. No.: B1335527
CAS No.: 146135-20-8
M. Wt: 189.23 g/mol
InChI Key: BFSXBLWSHDADPC-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2,5-dimethylpyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with a 2-fluorophenyl group and two methyl groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2,5-dimethylpyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-2,5-dimethylpyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce halogenated or sulfonated derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-2,5-dimethylpyrrole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-2,5-dimethylpyrrole exerts its effects involves interactions with specific molecular targets. For instance, its biological activity may be attributed to its ability to interact with cellular receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)pyrazole: Another fluorinated heterocycle with similar structural features.

    2-(2-Fluorophenyl)pyridine: A compound with a pyridine ring instead of a pyrrole ring.

    1-(2-Fluorophenyl)piperazine: A piperazine derivative with a fluorophenyl group.

Uniqueness: 1-(2-Fluorophenyl)-2,5-dimethylpyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

1-(2-Fluorophenyl)-2,5-dimethylpyrrole is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological potential and biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of Pyrrole Derivatives

Pyrrole derivatives are known for their extensive pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. The specific structure of this compound contributes to its unique biological profile.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial potential of 2,5-dimethylpyrrole derivatives. A significant investigation into the structure-activity relationship (SAR) of these compounds revealed that modifications at the pyrrole core can enhance activity against Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant strains.

Key Findings:

  • Compound 5n and 5q derived from 2,5-dimethylpyrrole demonstrated potent inhibitory effects against M. tuberculosis with minimum inhibitory concentration (MIC) values lower than 1 µg/mL .
  • These compounds also exhibited low cytotoxicity against human pulmonary fibroblasts and murine macrophages, indicating a favorable selectivity index (SI) .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the 2,5-dimethylpyrrole scaffold is crucial for biological activity. The following table summarizes the selectivity indices and MIC values for various derivatives:

CompoundMIC (µg/mL)Selectivity Index (SI)
5n<1144.86 (macrophages)
5q<1177.29 (fibroblasts)
5r<1120.00
Control>10-

Agonist Activity

Another area of interest is the Sphingosine-1-phosphate receptor (S1P4-R) agonist activity of related compounds. A high-throughput screening identified a derivative containing the 2-fluorophenyl group that exhibited moderate agonist activity against S1P4-R while showing selectivity against other S1P receptors . This suggests potential therapeutic applications in modulating immune responses.

Case Study: Monoclonal Antibody Production

In a study focusing on recombinant Chinese hamster ovary cells, a compound derived from 2,5-dimethylpyrrole was found to enhance monoclonal antibody production significantly. The addition of this compound resulted in:

  • Increased cell-specific productivity by 1.5-fold compared to controls.
  • Enhanced glucose uptake rates and intracellular ATP levels during cell culture .

Properties

IUPAC Name

1-(2-fluorophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c1-9-7-8-10(2)14(9)12-6-4-3-5-11(12)13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSXBLWSHDADPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406335
Record name 1H-Pyrrole, 1-(2-fluorophenyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146135-20-8
Record name 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146135-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole, 1-(2-fluorophenyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(2-Fluorophenyl)-2,5-dimethylpyrrole interact with aluminum to inhibit corrosion in hydrochloric acid?

A1: While the exact mechanism is not fully elaborated in the provided research [], the paper suggests that substituted N-arylpyrroles, including this compound, likely adsorb onto the aluminum surface. This adsorption forms a protective layer that hinders the interaction between the corrosive hydrochloric acid and the aluminum, thus slowing down the corrosion process. The presence of electron-donating groups, such as the methyl groups and the fluorine atom in this compound, is believed to enhance the molecule's electron density and its ability to interact with the metal surface. Further research is needed to fully elucidate the adsorption mechanism and the role of specific functional groups in the inhibition process.

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